What are the chemical properties of Ethyl pyruvate-d3?
What are the chemical properties of Ethyl pyruvate-d3?
An In-depth Technical Guide to Ethyl Pyruvate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic significance of Ethyl pyruvate-d3 (ethyl 3,3,3-trideuterio-2-oxopropanoate). This isotopically labeled compound is a crucial tool in metabolic research and drug development, serving as a tracer and an internal standard for quantitative analyses.
Chemical and Physical Properties
Ethyl pyruvate-d3 is the deuterated analog of ethyl pyruvate, with three deuterium atoms replacing the protons on the terminal methyl group. Its physical properties are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the isotopic substitution.
General Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 3,3,3-trideuterio-2-oxopropanoate | |
| Synonyms | Ethyl pyruvate (3,3,3-d3), Ethyl 2-oxopropionate-d3 | |
| CAS Number | 66966-38-9 | [1] |
| Molecular Formula | C₅H₅D₃O₃ (CD₃COCOOCH₂CH₃) | [1] |
| Molecular Weight | 119.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Isotopic Enrichment | ≥98 atom % D | [1] |
| Chemical Purity | ≥96-98% | [1][3] |
Physical Constants (Data for non-deuterated Ethyl Pyruvate)
Note: The physical constants for Ethyl pyruvate-d3 are expected to be very similar to the non-deuterated compound.
| Property | Value | Reference |
| Density | 1.045 - 1.05 g/cm³ at 20-25 °C | [2] |
| Boiling Point | 142 - 146 °C at 760 mmHg | [2] |
| Melting Point | -58 °C | [2][4] |
| Flash Point | 45 - 52 °C (closed cup) | [2] |
| Refractive Index (n²⁰/D) | ~1.404 | [5] |
| Solubility | Soluble in water (10 g/L at 20 °C). Miscible with ethanol and ether. | [2][5] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of Ethyl pyruvate-d3. The following data is based on the known spectrum of ethyl pyruvate, with expected variations for the d3-isotopologue noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (Expected for Ethyl pyruvate-d3) The ¹H NMR spectrum is expected to show signals for the ethyl group protons. The characteristic singlet for the methyl protons (CH₃) at ~2.5 ppm in the non-deuterated compound will be absent.[6]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~4.3 ppm | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.3 ppm | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectrum (Expected for Ethyl pyruvate-d3) The ¹³C NMR spectrum will be similar to the non-deuterated version, though the C-D coupling will cause the CD₃ signal to appear as a multiplet with a lower intensity compared to a CH₃ signal.[7][8]
| Chemical Shift (δ) | Assignment |
| ~192 ppm | C =O (Ketone) |
| ~161 ppm | C =O (Ester) |
| ~63 ppm | -O-CH₂ -CH₃ |
| ~26 ppm | CD₃ -C=O |
| ~14 ppm | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern. For Ethyl pyruvate-d3, the molecular ion peak (M⁺) is expected at m/z = 119.1.
| m/z Value | Interpretation |
| 119.1 | [M]⁺, Molecular ion |
| 90.1 | [M - C₂H₅]⁺, Loss of ethyl group |
| 74.1 | [M - CO-CH₃]⁺, Loss of acetyl group |
| 46.1 | [CD₃CO]⁺, Deuterated acetyl cation |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying functional groups. The spectrum of Ethyl pyruvate-d3 will be dominated by strong absorptions from the carbonyl groups.[7][9]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2200-2300 cm⁻¹ | C-D stretch (characteristic of deuteration) |
| ~1730-1750 cm⁻¹ | C=O stretch (Ester and Ketone) |
| ~1100-1300 cm⁻¹ | C-O stretch (Ester) |
Experimental Protocols
Representative Synthesis of Ethyl Pyruvate-d3
A common method for synthesizing ethyl pyruvate is the oxidation of ethyl lactate.[10] To produce Ethyl pyruvate-d3, one would start with the corresponding deuterated precursor, Ethyl lactate-d3,3,3-d3.
Reaction: Oxidation of Ethyl lactate-d3,3,3-d3
Materials:
-
Ethyl lactate-d3,3,3-d3 (1.0 mole)
-
Potassium permanganate (KMnO₄) (0.83 mole)
-
Magnesium sulfate (MgSO₄) solution, saturated
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Petroleum ether (or hexane)
-
Calcium chloride (CaCl₂) solution, saturated
-
Ice
Procedure:
-
A 1-liter round-bottomed flask is equipped with a mechanical stirrer and a thermometer.
-
The flask is charged with saturated MgSO₄ solution (300 mL), petroleum ether (1200 mL), Ethyl lactate-d3,3,3-d3 (1.0 mole), and NaH₂PO₄·2H₂O (0.31 mole).[10]
-
The mixture is stirred vigorously and cooled to 15°C in an ice-water bath.
-
Powdered potassium permanganate (0.83 mole) is added portion-wise over 30 minutes, maintaining the temperature at approximately 15°C.[10]
-
Stirring is continued until a spot test indicates the completion of the oxidation.
-
The petroleum ether layer is decanted. The remaining manganese dioxide sludge is washed with three portions of petroleum ether.
-
The combined petroleum ether extracts are concentrated by evaporation.
-
The residual oil is washed twice with a saturated aqueous CaCl₂ solution to remove any unreacted ethyl lactate-d3.[10]
-
The final product, Ethyl pyruvate-d3, is purified by distillation under reduced pressure.
Analytical Method: Purity Assessment
Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and identify any impurities. Quantitative analysis and confirmation of isotopic enrichment are typically performed using NMR spectroscopy.
Applications in Research and Drug Development
Ethyl pyruvate-d3 is primarily used as an internal standard and metabolic tracer.[11] Deuteration provides a distinct mass shift for mass spectrometry and unique signals in NMR, allowing it to be distinguished from its endogenous, non-deuterated counterpart.
-
Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to follow the metabolic fate of pyruvate through key cellular pathways in real-time.[11]
-
Pharmacokinetic Studies: Deuterium substitution can subtly alter the metabolic rate of a compound, a phenomenon known as the "kinetic isotope effect." Studying these effects helps in understanding the pharmacokinetics of pyruvate-based drugs.[11]
-
Quantitative Bioanalysis: Due to its chemical identity with the endogenous molecule, it is an ideal internal standard for accurate quantification of ethyl pyruvate levels in biological samples via isotope dilution mass spectrometry.
Visualizations
Experimental Workflow
Diagram 1: General Experimental Workflow for Ethyl Pyruvate-d3.
Metabolic Hub of Pyruvate
Pyruvate is a key intermediate at the crossroads of major metabolic pathways. Ethyl pyruvate-d3, once hydrolyzed to pyruvate-d3 in vivo, enters this central hub.
Diagram 2: Central Metabolic Pathways of Pyruvate.
References
- 1. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 2. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 3. file.chemscene.com [file.chemscene.com]
- 4. 丙酮酸乙酯-3-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl pyruvate | 617-35-6 [chemicalbook.com]
- 6. Ethyl pyruvate(617-35-6) 1H NMR spectrum [chemicalbook.com]
- 7. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Propanoic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. medchemexpress.com [medchemexpress.com]
